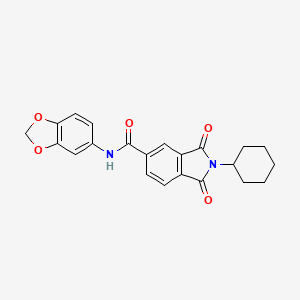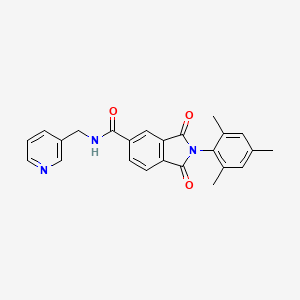![molecular formula C24H19N3O4 B3555802 4-{[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3555802.png)
4-{[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid
説明
4-{[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins, which are essential for tissue remodeling and repair. MMPs are involved in various physiological and pathological processes, including wound healing, angiogenesis, cancer metastasis, and inflammation. Therefore, MMP inhibitors have attracted considerable attention as potential therapeutic agents for various diseases.
作用機序
4-{[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid works by inhibiting the activity of MMPs, which are involved in the degradation of ECM proteins. MMPs are secreted as inactive proenzymes and are activated by various stimuli, including cytokines, growth factors, and oxidative stress. This compound inhibits the activation of MMPs by binding to the active site of the enzyme, preventing the cleavage of the proenzyme to the active form. By inhibiting MMP activity, this compound prevents the degradation of ECM proteins and reduces tissue damage and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing cancer cell invasion and metastasis, reducing joint inflammation and destruction in rheumatoid arthritis, and reducing the progression of atherosclerosis in cardiovascular diseases. This compound has also been shown to reduce the levels of proinflammatory cytokines and chemokines in animal models of inflammation. However, this compound has been shown to have some limitations in lab experiments, such as its low solubility and stability, which can affect its efficacy and reproducibility.
実験室実験の利点と制限
4-{[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has several advantages for lab experiments, including its specificity for MMPs and its ability to inhibit MMP activity in vitro and in vivo. This compound has been extensively studied in various animal models of diseases, and its efficacy and safety profile have been well established. However, this compound has some limitations in lab experiments, such as its low solubility and stability, which can affect its efficacy and reproducibility. Therefore, alternative MMP inhibitors with better solubility and stability have been developed.
将来の方向性
There are several future directions for the research on 4-{[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid and MMP inhibitors. One direction is to develop more potent and selective MMP inhibitors with better solubility and stability for clinical use. Another direction is to investigate the role of MMPs in various diseases and their potential as therapeutic targets. MMPs have been implicated in various diseases, including cancer, rheumatoid arthritis, and cardiovascular diseases, and MMP inhibitors such as this compound have shown promising results in preclinical studies. Therefore, further research is needed to determine the efficacy and safety of MMP inhibitors in clinical trials and their potential as therapeutic agents for various diseases.
科学的研究の応用
4-{[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, rheumatoid arthritis, and cardiovascular diseases. In cancer, MMPs play a crucial role in tumor invasion and metastasis by degrading ECM proteins, allowing cancer cells to migrate and invade surrounding tissues. Therefore, MMP inhibitors such as this compound have been investigated as potential anticancer agents. This compound has been shown to inhibit the invasion and metastasis of various cancer cell lines in vitro and in vivo. In rheumatoid arthritis, MMPs are involved in the destruction of joint tissues, leading to joint inflammation and pain. This compound has been shown to reduce joint inflammation and destruction in animal models of rheumatoid arthritis. In cardiovascular diseases, MMPs are involved in the degradation of the arterial wall, leading to the development of atherosclerosis. This compound has been shown to reduce the progression of atherosclerosis in animal models.
特性
IUPAC Name |
4-[4-(6-benzoyl-1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c28-21(12-13-22(29)30)25-18-9-6-16(7-10-18)24-26-19-11-8-17(14-20(19)27-24)23(31)15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,25,28)(H,26,27)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPODIEJFJOOVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
60.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199132 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B3555721.png)


![5-{[4-(acetyloxy)-3-methoxybenzoyl]amino}isophthalic acid](/img/structure/B3555738.png)
![2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3555739.png)
![4-oxo-2-[4-(propionylamino)phenyl]-4H-3,1-benzoxazin-6-yl propionate](/img/structure/B3555744.png)
![5-bromo-2-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3555747.png)
![2-[(3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B3555762.png)
![methyl (4-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)acetate](/img/structure/B3555769.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B3555785.png)
![[4-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B3555798.png)
![4-[({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B3555803.png)
![N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B3555807.png)
![N-(2-methoxy-4-{[(phenylthio)acetyl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B3555813.png)